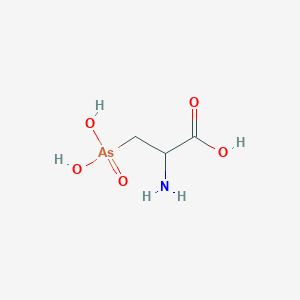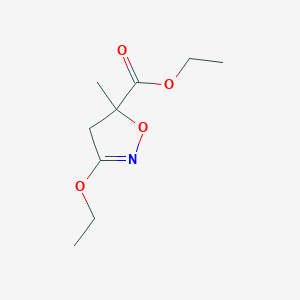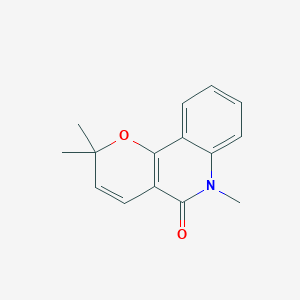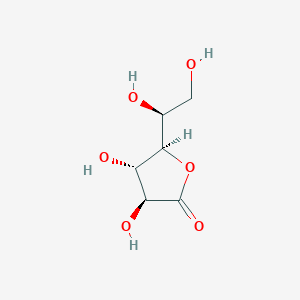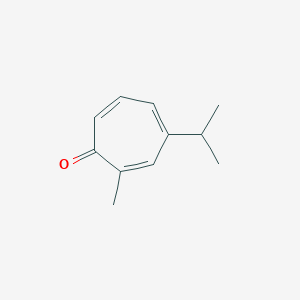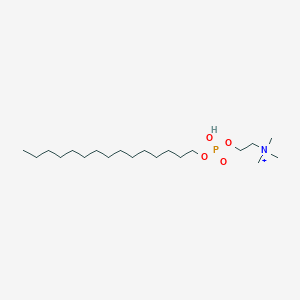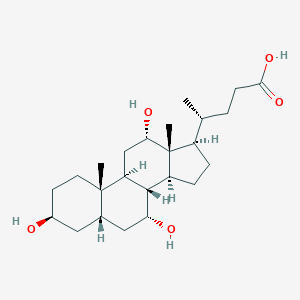![molecular formula C14H13ClN4O2S B118583 Ethyl-2-[3-(4-Chlorphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetat CAS No. 150536-08-6](/img/structure/B118583.png)
Ethyl-2-[3-(4-Chlorphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a useful research compound. Its molecular formula is C14H13ClN4O2S and its molecular weight is 336.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Grüne Chemie
Diese Verbindung ist Teil der 1,2,4-Triazolsysteme, die wichtige Anwendungen in der grünen Chemie haben . Die Synthese dieser Verbindungen beinhaltet umweltfreundliche Methoden, die Probleme wie Effizienz, Abfallmanagement und Energieeintrag angehen .
Medizinische Chemie
1,2,4-Triazole, einschließlich der fraglichen Verbindung, haben bedeutende Anwendungen in der medizinischen Chemie . Sie werden als Verbindungen oder Gerüste entwickelt, die biologische oder pharmakophore Eigenschaften besitzen .
Syntheseprozess
Die Synthese dieser Verbindung beinhaltet die Diazotierung von 4-Chloranilin durch Natriumnitrit, gefolgt von der Reaktion mit 2-Aminoacetonitrilhydrochlorid . Dieser Prozess liefert 2-(2-(4-Chlorphenyl)iminohydrazino)acetonitril, das beim Erhitzen unter Rückfluss in Ethanol die gewünschte Verbindung ergibt .
Anti-Brustkrebsmittel
Diese Verbindung wurde synthetisiert und auf ihre Anti-Brustkrebseigenschaften untersucht . Einige Derivate dieser Verbindung zeigten eine bessere zytotoxische Aktivität gegen MDA-MB-231 (eine Brustkrebszelllinie) als das Medikament Erlotinib . Eine der Verbindungen induzierte Apoptose in MDA-MB-231-Zellen, erhöhte die Genexpressionslevel von P53, Bax, Caspase-3, Caspase-8 und Caspase-9 und senkte den Bcl2-Level .
PARP-1- und EGFR-Inhibition
Die Verbindung hat vielversprechende Ergebnisse bei der dualen Enzyminhibition von PARP-1 und EGFR gezeigt
Wirkmechanismus
Target of Action
The compound, also known as “3-(4-CHLORO-PHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-ACETIC ACID ETHYL ESTER”, primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .
Mode of Action
The compound interacts with its targets, leading to their inhibition . This inhibition disrupts the normal functioning of the targets, leading to changes in the cell. For instance, the inhibition of PARP-1 and EGFR can lead to the disruption of DNA repair pathways and cell growth processes, respectively .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth processes by inhibiting PARP-1 and EGFR . The downstream effects of this inhibition can lead to cell death, particularly in cancer cells that are more reliant on these pathways .
Result of Action
The compound exhibits cytotoxic activities, particularly against MDA-MB-231 cells . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . The treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level .
Eigenschaften
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-11-8-22-14-17-16-13(19(14)18-11)9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFJPVNONZEMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358077 |
Source


|
| Record name | ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150536-08-6 |
Source


|
| Record name | ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
